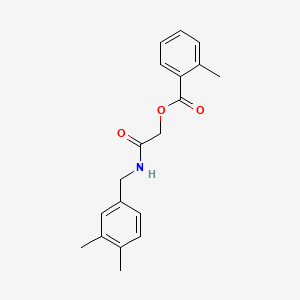

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate

Description

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate is a synthetic organic compound featuring a benzylamine-oxoethyl core esterified to a 2-methylbenzoate group. The 3,4-dimethylbenzyl substituent provides electron-donating methyl groups, while the 2-methylbenzoate moiety contributes to its lipophilic character. Applications remain speculative but may align with bioactive analogs in catalysis or medicinal chemistry due to its structural motifs.

Properties

IUPAC Name |

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-13-8-9-16(10-15(13)3)11-20-18(21)12-23-19(22)17-7-5-4-6-14(17)2/h4-10H,11-12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMFLOZRGYGTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves a multi-step process. One common method starts with the preparation of 3,4-dimethylbenzylamine, which is then reacted with ethyl 2-methylbenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural analogs and their substituent-driven properties are compared below:

Table 1: Structural and Physicochemical Comparisons

*logP values inferred from substituent contributions (methyl: +0.5–0.7; chloro: +0.7–1.0; methoxy: -0.3–0.0).

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethylbenzyl group enhances lipophilicity (logP ~3.0) compared to methoxy (logP ~1.5 in HY-U00122) or dichloro (logP ~2.8 in ) analogs. Methoxy groups reduce lipophilicity but improve solubility .

- Bioactivity Correlation : The dichlorobenzyl analog () may exhibit higher metabolic stability due to chlorine’s electronegativity, whereas the target’s methyl groups could favor passive membrane diffusion .

Functional and Application-Based Differences

- Pesticides vs. Pharmaceuticals : Sulfonylurea esters in (e.g., metsulfuron methyl) act as herbicides, leveraging triazine and sulfonyl groups absent in the target compound .

- Drug Development : HY-U00122 () and dichlorobenzyl analogs () highlight substituent-driven bioactivity. The target’s methyl groups may favor CNS penetration, whereas polar substituents (e.g., methoxy) might limit bioavailability .

Biological Activity

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate is an organic compound that falls within the class of benzylamines. This compound has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition, receptor binding, and therapeutic applications. Understanding its biological activity is crucial for exploring its potential in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A benzyl group substituted with two methyl groups at the 3 and 4 positions.

- An amino group that can participate in hydrogen bonding.

- An ester linkage to a 2-methylbenzoate moiety.

This structure contributes to its interaction with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to therapeutic effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, studies on related benzamide analogs have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting potential applications in diabetes treatment .

Receptor Binding

The compound may interact with various receptors, impacting signaling pathways. Its structural characteristics allow it to bind effectively to specific receptors, which can lead to downstream effects beneficial for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- β-cell Protection Against ER Stress :

-

Anticancer Properties :

- Related compounds have been evaluated for their anticancer potential. The presence of specific functional groups has been correlated with increased cytotoxicity against cancer cell lines.

-

Antimicrobial Activity :

- Some derivatives of benzylamine compounds have shown promising antimicrobial properties, suggesting that modifications to the structure can lead to enhanced efficacy against pathogens.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects | EC50 (μM) |

|---|---|---|---|

| β-cell Protection | N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs | Protects against ER stress | 0.1 ± 0.01 |

| Anticancer Activity | Various benzylamine derivatives | Cytotoxicity against cancer cell lines | Variable |

| Antimicrobial Activity | Benzylamine derivatives | Inhibition of bacterial growth | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.